molecular formula C20H19BrO8 B11042213 (2-Bromo-4,5-dimethoxyphenyl)[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

(2-Bromo-4,5-dimethoxyphenyl)[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

Cat. No.: B11042213
M. Wt: 467.3 g/mol
InChI Key: IBRWOZCRRUHDGY-UHFFFAOYSA-N
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Description

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE is a complex organic compound featuring multiple functional groups, including bromine, methoxy, and oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE typically involves multi-step organic reactions. One common approach includes the bromination of a dimethoxyphenyl precursor followed by the formation of an oxirane ring through epoxidation reactions. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic compounds .

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYL]METHANONE lies in its specific combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities .

Properties

Molecular Formula

C20H19BrO8

Molecular Weight

467.3 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)-[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H19BrO8/c1-23-12-5-9(11(21)7-13(12)24-2)15(22)19-17(29-19)10-6-14-18(28-8-27-14)20(26-4)16(10)25-3/h5-7,17,19H,8H2,1-4H3

InChI Key

IBRWOZCRRUHDGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC4=C(C(=C3OC)OC)OCO4)Br)OC

Origin of Product

United States

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